hIgG-hFc receptor-IN-1

Autoimmune disease FcRn antagonism Immunology

Small-molecule hIgG-hFcRn interaction inhibitor (IC50 2μM) for in vitro assays. Use as tool compound for IgG recycling studies and head-to-head comparisons with biologics. Moderate potency enables partial inhibition detection. Available in research quantities.

Molecular Formula C30H36N6O3
Molecular Weight 528.6 g/mol
Cat. No. B15141142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehIgG-hFc receptor-IN-1
Molecular FormulaC30H36N6O3
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN2CCOCC2)NC(=O)C(C#N)C3=NC4=CC=CC=C4N=C3N5CCCCCC5
InChIInChI=1S/C30H36N6O3/c1-38-23-12-10-22(11-13-23)27(21-35-16-18-39-19-17-35)34-30(37)24(20-31)28-29(36-14-6-2-3-7-15-36)33-26-9-5-4-8-25(26)32-28/h4-5,8-13,24,27H,2-3,6-7,14-19,21H2,1H3,(H,34,37)
InChIKeyUCGAOGGXPLSTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hIgG ChFc receptor-IN-1 Procurement Guide: hIgG–hFcRn Protein-Protein Interaction Inhibitor for Autoimmune Research


hIgG ChFc receptor-IN-1 (also cataloged as hIgG–hFc receptor-IN-1, comp 66, CAS 1425051-22-4) is a small molecule inhibitor that disrupts the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn) . It exhibits an IC50 of 2 μM in blocking the hIgG–hFcRn interaction, as measured in in vitro biochemical assays . The compound belongs to a class of FcRn antagonists that aim to reduce circulating pathogenic IgG levels by preventing FcRn-mediated recycling, a mechanism implicated in a range of autoimmune and IgG-mediated diseases .

Why hIgG ChFc receptor-IN-1 Cannot Be Casually Substituted in hFcRn Antagonist Research


The hFcRn inhibitor landscape is highly heterogeneous in molecular modality and potency. Approved and clinical-stage antagonists include monoclonal antibodies (e.g., rozanolixizumab, nipocalimab) with sub-nanomolar IC50 values, peptide dimers (e.g., SYN1436) with low nanomolar potency, and small molecules with micromolar activity [1]. Even within the small molecule category, potency varies by orders of magnitude (e.g., C201-0243 exhibits an IC50 of 3.4 nM, while hIgG ChFc receptor-IN-1 displays an IC50 of 2 μM) . Substituting one FcRn antagonist for another without accounting for these quantitative differences in potency, molecular class, and assay context would compromise experimental reproducibility and misinterpretation of dose-response relationships. The specific 2 μM activity profile of hIgG ChFc receptor-IN-1 defines its niche as a tool compound for in vitro mechanistic studies where potent blockade is not required or where a comparator with distinct chemical properties is needed.

Quantitative Differentiation of hIgG ChFc receptor-IN-1 from hFcRn Antagonist Comparators


hIgG ChFc receptor-IN-1 vs. Monoclonal Antibody FcRn Antagonists: Potency and Molecular Class Differentiation

hIgG ChFc receptor-IN-1 exhibits an IC50 of 2 μM in inhibiting the hIgG–hFcRn protein-protein interaction, whereas the monoclonal antibody rozanolixizumab displays an IC50 of 0.41 nM in a cell-based recycling assay . This represents an approximately 4,878-fold difference in potency. Additionally, hIgG ChFc receptor-IN-1 is a small molecule (MW 528.6 g/mol), while rozanolixizumab is a humanized IgG4 monoclonal antibody . This fundamental difference in molecular class dictates distinct experimental utility: small molecules offer advantages in cellular permeability and synthetic tractability for structure-activity relationship (SAR) studies, whereas antibodies provide high potency and long half-life for in vivo applications.

Autoimmune disease FcRn antagonism Immunology

hIgG ChFc receptor-IN-1 vs. Small Molecule FcRn Antagonist C201-0243: Potency Differential in Biochemical Assays

Among small molecule FcRn antagonists, potency varies significantly. hIgG ChFc receptor-IN-1 inhibits the hIgG–hFcRn interaction with an IC50 of 2 μM, whereas C201-0243, another small molecule, exhibits an IC50 of 3.439 nM in a similar IgG-FcRn binding assay . This equates to a 581-fold difference in potency, favoring C201-0243. Such disparity underscores that 'small molecule FcRn antagonist' is not a uniform category and that researchers must select compounds based on the required potency range for their assay system.

Small molecule inhibitor FcRn SAR studies

hIgG ChFc receptor-IN-1 vs. Peptide Dimer SYN1436: Potency and Molecular Weight Contrast

The peptide dimer SYN1436, a 26-amino acid construct, demonstrates an IC50 of 2.8 ± 2.0 nM in an ELISA-based IgG competition assay, compared to 2 μM for hIgG ChFc receptor-IN-1 [1]. This represents a 714-fold difference in potency. Furthermore, the molecular weight disparity is substantial: SYN1436 is a ~3.1 kDa peptide dimer, whereas hIgG ChFc receptor-IN-1 is a 528.6 Da small molecule. This size difference impacts cell permeability, pharmacokinetics, and the feasibility of oral administration studies.

Peptide inhibitor hFcRn Autoimmune therapy

hIgG ChFc receptor-IN-1 as a Tool Compound: Chemical Tractability vs. Biologics

hIgG ChFc receptor-IN-1 (C30H36N6O3, MW 528.6) is a chemically defined small molecule with a fully disclosed structure, enabling straightforward synthesis, purification, and structural modification . In contrast, biologics such as efgartigimod (Fc fragment) and monoclonal antibodies (nipocalimab, rozanolixizumab) are complex protein-based entities with molecular weights exceeding 50 kDa, produced via recombinant expression systems [1]. This chemical tractability allows hIgG ChFc receptor-IN-1 to serve as a readily modifiable scaffold for structure-activity relationship (SAR) studies, a property not shared by biologics.

Tool compound Medicinal chemistry FcRn research

Defined Application Scenarios for hIgG ChFc receptor-IN-1 Based on Quantitative Evidence


In Vitro Mechanistic Studies of hIgG–hFcRn Interaction at Moderate Potency

Use hIgG ChFc receptor-IN-1 as a small molecule probe in biochemical assays (e.g., ELISA, SPR) to investigate the hIgG–hFcRn protein-protein interaction. Its IC50 of 2 μM provides a measurable inhibition window without saturating the system, allowing for detection of partial inhibition or synergistic effects with other agents . This potency range is particularly useful for initial target validation where complete FcRn blockade is not required.

Comparative Tool Compound for Small Molecule vs. Biologic FcRn Antagonist Studies

Employ hIgG ChFc receptor-IN-1 as a representative small molecule FcRn antagonist in head-to-head comparisons with peptide (e.g., SYN1436) or antibody (e.g., rozanolixizumab) inhibitors. The quantitative potency differential (2 μM vs. 0.4–2.8 nM) allows researchers to examine how molecular size and class influence cell permeability, target engagement kinetics, and downstream IgG catabolism rates [1].

Starting Point for Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

Utilize hIgG ChFc receptor-IN-1 as a synthetically tractable lead-like scaffold for medicinal chemistry campaigns aimed at improving potency and selectivity against hFcRn. Its well-defined chemical structure (C30H36N6O3, MW 528.6) and moderate baseline activity (2 μM) provide a foundation for iterative analog synthesis and biological evaluation .

In Vitro Pharmacodynamic Modeling of FcRn Blockade

Apply hIgG ChFc receptor-IN-1 in cell-based recycling assays to model the pharmacodynamic effects of FcRn inhibition on IgG catabolism. While its potency is lower than clinical-stage biologics, the compound can be used at higher concentrations to achieve measurable IgG reduction in vitro, offering a cost-effective alternative for pilot studies before advancing to more potent (and expensive) agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for hIgG-hFc receptor-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.